Methyl 7-methylocta-2,4,6-trienoate
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Overview
Description
Methyl 7-methylocta-2,4,6-trienoate is an organic compound with the molecular formula C10H14O2. It is a methyl ester derivative of octatrienoic acid, characterized by the presence of three conjugated double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylocta-2,4,6-trienoate can be achieved through several methods. One common approach involves the Wadsworth-Emmons reaction, where an aldehyde is reacted with a phosphonate ester to form the desired trienoate. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wadsworth-Emmons reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed alkenylation (Negishi coupling) has also been reported for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylocta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trienoate into saturated esters or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-methylocta-2,4,6-trienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 7-methylocta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,6-decatrienoate: Similar in structure but with a longer carbon chain.
Methyl 7-phenylhepta-2,4,6-trienoate: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl 7-methylocta-2,4,6-trienoate is unique due to its specific arrangement of double bonds and the presence of a methyl group at the 7th position. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
104683-21-8 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl 7-methylocta-2,4,6-trienoate |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-5-4-6-8-10(11)12-3/h4-8H,1-3H3 |
InChI Key |
HGZHNKUOXPGATM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=CC(=O)OC)C |
Origin of Product |
United States |
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